Ammonium iodide

Description

Properties

IUPAC Name |

azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

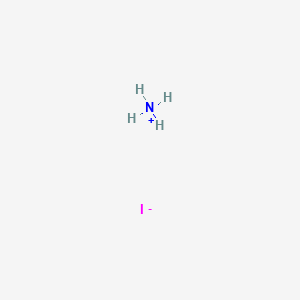

[NH4+].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894063 | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.943 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; Very hygroscopic; Turns yellow to brown upon exposure to light and air; [Merck Index] White odorless granules; [MSDSonline] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Ammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C (VACUUM) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WATER: 154.2 G/100 CC @ 0 °C; 230.3 G/100 CC @ 100 DEG, GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML, VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.514 @ 25 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 210.9 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. 4th ed. New York: Van Nostrand Reinhold, 1975., p. 392 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CUBIC CRYSTALS, WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER | |

CAS No. |

12027-06-4 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium iodide ((NH4)I) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ8F027LDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

551 °C SUBLIMES | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Iodide: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of ammonium iodide (NH₄I). It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and structural characterization, and a visualization of its crystal lattice.

Chemical Formula and Structure

Ammonium iodide is an inorganic compound with the chemical formula NH₄I.[1] It is an ionic salt consisting of the ammonium cation (NH₄⁺) and the iodide anion (I⁻). The ammonium cation is polyatomic, with a central nitrogen atom covalently bonded to four hydrogen atoms in a tetrahedral geometry. The iodide anion is a monatomic halide ion. The electrostatic attraction between the positively charged ammonium ion and the negatively charged iodide ion forms the ionic bond that holds the compound together.

At room temperature, ammonium iodide exists as a white, odorless crystalline solid.[2] It is known to be light-sensitive and can turn yellow or brown upon exposure to air and light due to the decomposition and liberation of iodine.[2]

Crystal Structure

X-ray diffraction studies have been instrumental in determining the crystal structure of ammonium iodide. The seminal work by Bartlett and Langmuir in 1921 established that at room temperature, ammonium iodide crystallizes in a face-centered cubic (FCC) lattice, similar to the structure of sodium chloride.[2][3] In this arrangement, each ammonium ion is surrounded by six equidistant iodide ions, and conversely, each iodide ion is surrounded by six equidistant ammonium ions.

The key crystallographic parameters for ammonium iodide at 20 °C are:

-

Crystal System: Cubic

-

Space Group: F m -3 m

-

Lattice Constant (a): 7.199 Å[2]

Below a transition temperature of -17.6 °C, the crystal structure changes to a centered cubic lattice.[3]

Quantitative Data

The physical and chemical properties of ammonium iodide are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | NH₄I |

| Molar Mass | 144.94 g/mol |

| Appearance | White to yellowish crystalline powder |

| Density | 2.51 g/cm³ |

| Melting Point | 551 °C (sublimes) |

| Boiling Point | 235 °C (in vacuum) |

| Solubility in Water | 155 g/100 mL (0 °C)172 g/100 mL (20 °C)250 g/100 mL (100 °C) |

| Crystal Structure | Face-centered cubic (at 20 °C) |

| Lattice Constant (a) | 7.199 Å (at 20 °C)[2] |

Experimental Protocols

Synthesis of Ammonium Iodide

Two common methods for the synthesis of ammonium iodide are presented below.

This is a direct and common laboratory method for preparing ammonium iodide.[1]

Reaction: NH₃ + HI → NH₄I

Methodology:

-

In a well-ventilated fume hood, carefully neutralize hydroiodic acid (HI) with a solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH). The reaction is exothermic and should be performed with cooling in an ice bath.

-

Monitor the pH of the solution to ensure complete neutralization.

-

The resulting solution of ammonium iodide is then concentrated by gentle heating or evaporation under reduced pressure to induce crystallization.

-

The formed crystals are collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried in a desiccator to obtain pure ammonium iodide.

This method involves a double displacement reaction followed by crystallization.[4]

Reaction: 2 KI + (NH₄)₂SO₄ → 2 NH₄I + K₂SO₄(s)

Methodology:

-

Prepare a solution by dissolving 254 g of potassium iodide in 125 ml of water.[4]

-

In a separate beaker, dissolve 100 g of ammonium sulfate in 125 ml of boiling water.[4]

-

Mix the two solutions. As the mixture cools, potassium sulfate will precipitate out due to its lower solubility.

-

To enhance the precipitation of potassium sulfate, add 40 ml of alcohol and let the mixture stand for 12 hours.[4]

-

Filter the mixture to remove the precipitated potassium sulfate.

-

The filtrate, containing ammonium iodide, is then evaporated. During evaporation, occasionally add ammonia water containing some alcohol until crystallization of ammonium iodide begins.[4]

-

The resulting crystals are collected and can be further purified by recrystallization.

Determination of Crystal Structure by X-ray Diffraction

The crystal structure of ammonium iodide can be determined using single-crystal or powder X-ray diffraction (XRD). The following protocol is based on the principles used in early crystallographic studies and modern practices.

Methodology:

-

Crystal Preparation: A suitable single crystal of ammonium iodide, typically larger than 0.1 mm in all dimensions, is mounted on a goniometer head. For powder diffraction, a finely ground sample of ammonium iodide is packed into a capillary tube or onto a sample holder.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is then rotated, and the diffraction pattern, consisting of a series of spots (for single crystal) or rings (for powder), is recorded on a detector. The angles and intensities of the diffracted X-rays are measured.

-

Data Analysis:

-

The positions of the diffraction spots or rings are used to determine the size and shape of the unit cell. For ammonium iodide at room temperature, this will correspond to a face-centered cubic lattice.

-

The intensities of the diffracted beams are used to determine the arrangement of atoms within the unit cell.

-

The collected data is processed to calculate an electron density map of the crystal, from which the positions of the ammonium and iodide ions can be determined.

-

Refinement of the structural model is performed to achieve the best agreement between the observed and calculated diffraction patterns.

-

Visualization of the Crystal Structure

The following diagram, generated using the DOT language, illustrates the face-centered cubic (FCC) crystal lattice of ammonium iodide.

Caption: Face-centered cubic lattice of ammonium iodide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Iodide

Ammonium iodide (NH₄I) is an inorganic compound with significant applications in various fields, including chemical synthesis, pharmaceuticals, and photography. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physical Properties of Ammonium Iodide

Ammonium iodide is a white or colorless crystalline solid under standard conditions.[1] It is odorless and has a sharp, saline taste.[2] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is also sensitive to light.[1][3] Exposure to air and light can cause it to decompose and turn yellow or brown due to the liberation of iodine.[2][4]

A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | NH₄I |

| Molar Mass | 144.94 g/mol [5][6] |

| Appearance | White to light yellow crystalline powder or colorless cubic crystals[1][5][7] |

| Density | 2.51 g/cm³[5][6] |

| Melting Point | 551 °C (sublimes)[1][2][5][6] |

| Boiling Point | 235 °C (455 °F)[5][8] / 220 °C (vacuum)[2] / 405 °C (sublimation)[6] |

| Vapor Pressure | 1 mm Hg @ 210.9 °C[1][2] |

| Refractive Index | 1.7031[1][2] |

| pH | 4.5 - 6.5 (5% aqueous solution at 25 °C)[1] / ~4.6 (0.1 M solution)[2] |

Table 1: Solubility of Ammonium Iodide in Various Solvents

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | 154.2 | 0 |

| 172.3 | 20 | |

| 208.9 | 60 | |

| 250.3 | 100 | |

| Ethanol | 26.3 | 25 |

| Methanol | 50.6 | - |

| Acetone | Very soluble | - |

| Glycerol | 52.9 | - |

| Liquid Ammonia | 334.6 | 0 |

| 368.5 | 25 | |

| Diethyl Ether | 0.48 | - |

| Acetic Acid | Sparingly soluble | - |

Data sourced from references[1][2][4][9].

Chemical Properties and Reactivity

Ammonium iodide exhibits a range of chemical behaviors characteristic of an ammonium salt of a strong acid.

2.1. Decomposition When heated, solid ammonium iodide decomposes into ammonia (NH₃) and hydrogen iodide (HI) gases.[5][10] The equilibrium constant (Kp) for this decomposition at 400 °C is 0.215.[10] In the presence of moist air, it decomposes, liberating free iodine, which imparts a yellow or brown color to the compound.[5][8][11]

Caption: Thermal decomposition pathway of solid ammonium iodide.

2.2. Acid-Base Properties Ammonium iodide is the salt of a weak base (ammonia, NH₃) and a strong acid (hydroiodic acid, HI).[12][13] Consequently, when dissolved in water, the ammonium ion (NH₄⁺) undergoes hydrolysis to produce hydronium ions (H₃O⁺), resulting in an acidic solution with a pH less than 7.[5][13][14]

Caption: Hydrolysis of the ammonium ion in an aqueous solution.

2.3. Redox Chemistry The iodide ion in ammonium iodide can be oxidized. For example, it is a key component in redox-enhanced electrochemical capacitors, where the iodide/triiodide redox couple contributes to charge storage.[15] It is also used in conjunction with hydrogen peroxide for eco-friendly oxy-iodination of aromatic compounds.[5]

2.4. Other Reactions Ammonium iodide reacts with silver oxide in the presence of water to form ammonium hydroxide and silver iodide.[5] It serves as a catalyst for various organic reactions, such as the conversion of unactivated aziridines to oxazolidinones and in dethioacetalization reactions.[4]

Experimental Protocols

3.1. Synthesis of Ammonium Iodide Ammonium iodide can be prepared in the laboratory by the reaction of ammonia or ammonium hydroxide with hydroiodic acid.[5][6][9]

Objective: To synthesize ammonium iodide (NH₄I).

Materials:

-

Ammonium hydroxide (NH₄OH) solution (e.g., 28-30% NH₃ basis)

-

Hydroiodic acid (HI) solution (e.g., 57% w/w)

-

Deionized water

-

Ice bath

-

Glass reaction vessel (beaker or flask)

-

Stirring rod or magnetic stirrer

-

pH indicator paper or pH meter

-

Evaporating dish

-

Heating mantle or steam bath

Procedure:

-

Carefully place the reaction vessel in an ice bath to control the temperature of the exothermic neutralization reaction.

-

Slowly and cautiously add the hydroiodic acid solution to the ammonium hydroxide solution while continuously stirring.

-

Monitor the pH of the reaction mixture. Continue adding the acid until the solution is nearly neutral.[2] The reaction is: NH₄OH + HI → NH₄I + H₂O.[6]

-

Once neutralization is complete, transfer the resulting ammonium iodide solution to an evaporating dish.

-

Gently heat the solution using a heating mantle or steam bath to evaporate the water and concentrate the solution. Avoid overheating, which can cause decomposition.

-

Allow the concentrated solution to cool. Colorless, cubic crystals of ammonium iodide will form.[6]

-

Collect the crystals by filtration and dry them in a desiccator, protected from light and air due to the compound's hygroscopic and photosensitive nature.[1][3]

Caption: Experimental workflow for the synthesis of ammonium iodide.

3.2. Assay of Ammonium Iodide (ACS Reagent Grade) The purity of ammonium iodide can be determined via an oxidation-reduction titration with potassium iodate.[16]

Objective: To determine the percentage purity of an ammonium iodide sample.

Principle: Iodide (I⁻) is titrated with a standard solution of potassium iodate (KIO₃) in a strong acid medium. The iodate oxidizes the iodide. The endpoint is detected by the disappearance of the violet iodine color in a chloroform layer. The overall reaction is: 2I⁻ + IO₃⁻ + 6H⁺ + 6Cl⁻ → 3ICl₂⁻ + 3H₂O.

Procedure (as per ACS guidelines):

-

Accurately weigh approximately 0.3 g of the ammonium iodide sample.[16]

-

Dissolve the sample in about 20 mL of deionized water in a 250 mL glass-stoppered titration flask.[16]

-

Add 30 mL of hydrochloric acid and 5 mL of chloroform.[16]

-

If necessary, cool the mixture.

-

Titrate with a standardized 0.05 M potassium iodate solution. Continue until the iodine color fades from the aqueous layer.[16]

-

Stopper the flask and shake vigorously for 30 seconds. The chloroform layer will be colored violet by the extracted iodine.

-

Continue the titration, adding the iodate solution dropwise and shaking vigorously after each addition, until the violet color is completely discharged from the chloroform layer.[16]

-

Calculate the purity based on the stoichiometry, where 1 mL of 0.05 M KIO₃ corresponds to 0.014494 g of NH₄I.[16]

Applications in Research and Drug Development

Ammonium iodide is a versatile compound with numerous applications:

-

Pharmaceuticals: It has been historically used as an expectorant in cough medicines and as a source of iodine for thyroid medications.[5][17][18] It also serves as a reagent or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[17][19]

-

Chemical Synthesis: It is widely used as a laboratory reagent.[5] It acts as a catalyst in organic reactions and as a source of iodine in iodination reactions.[17]

-

Photography: It is a key component in the manufacturing of photographic emulsions and developing solutions.[5][11][17]

-

Other Uses: Ammonium iodide is used in the manufacturing of color dyes and explosives and as a release agent in X-ray fluorescence (XRF) analysis to prevent samples from sticking to platinum crucibles.[5][20]

Safety and Handling

Ammonium iodide is considered hazardous and requires careful handling.

-

Hazards: It causes skin, eye, and respiratory tract irritation.[7][21][22] Inhalation may irritate the nose and throat.[5] Chronic ingestion of iodides can lead to "iodism" and may affect the thyroid and fetal development.[3][22]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][7] Minimize dust generation.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] It should be protected from light, air, and moisture.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][21]

-

Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen iodide, ammonia, and nitrogen oxides.[2][3]

References

- 1. Ammonium iodide ((NH4)I) [chembk.com]

- 2. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. Ammonium iodide CAS#: 12027-06-4 [m.chemicalbook.com]

- 5. Ammonium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Ammonium Iodide Formula - Structure, Chemical Formula and Properties [pw.live]

- 7. Ammonium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. byjus.com [byjus.com]

- 9. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. Ammonium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. homework.study.com [homework.study.com]

- 15. GIST Scholar: Elaborating iodide redox chemistry for high-performance aqueous redox-enhanced electrochemical capacitors : comparative study of ammonium and potassium counterion effects [scholar.gist.ac.kr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ammonium Iodide Manufacturer, Supplier, Wholesaler and Exporter in Anand, India | Pepagora [pepagora.com:443]

- 18. caringsunshine.com [caringsunshine.com]

- 19. datainsightsmarket.com [datainsightsmarket.com]

- 20. What Makes Ammonium Iodide an Ideal Release Agent [xrfscientific.com]

- 21. samratpharmachem.com [samratpharmachem.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Ammonium Iodide: CAS Number and Safety Data

Ammonium iodide (NH₄I) is an inorganic compound utilized in various chemical syntheses and laboratory applications.[1] This guide provides comprehensive details regarding its Chemical Abstracts Service (CAS) number and a thorough examination of its safety data sheet (SDS), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

The globally recognized identifier for ammonium iodide is:

Physicochemical Properties

Ammonium iodide is a white to light yellow crystalline solid.[4] It is highly soluble in water and also soluble in ethanol.[1] The compound is known to be light-sensitive and hygroscopic, meaning it readily absorbs moisture from the air.[4]

| Property | Value |

| Molecular Formula | NH₄I[2] |

| Molecular Weight | 144.94 g/mol [5] |

| Melting Point | 551 °C |

| Boiling Point | 405 °C |

| Vapor Pressure | 1 mmHg at 210.9 °C |

Safety and Hazard Information

Ammonium iodide presents several hazards that necessitate careful handling and storage.

-

Skin Irritation: Category 2[5]

-

Eye Irritation: Category 2[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][6][7]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Affects the thyroid through prolonged or repeated oral exposure)

The following Hazard (H) and Precautionary (P) statements are associated with ammonium iodide:

-

H315: Causes skin irritation[7]

-

H319: Causes serious eye irritation[7]

-

H372: Causes damage to organs (thyroid) through prolonged or repeated exposure if swallowed

GHS Pictogram:

Caption: GHS pictograms for irritation and health hazard.

Experimental Protocols and Safety Procedures

Adherence to strict safety protocols is mandatory when handling ammonium iodide.

A detailed protocol for donning and using PPE is as follows:

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or a higher-level respirator.

-

Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Ventilation: Always handle ammonium iodide in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]

-

Hygroscopic and Light-Sensitive Nature: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, air, and moisture.[4]

-

Dust Control: Minimize dust generation and accumulation during handling.[4]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[4][5] Do not eat, drink, or smoke in the work area.

In the event of exposure, the following steps should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.[4]

Toxicological Information

The toxicological properties of ammonium iodide have not been fully investigated.[4] However, prolonged exposure to iodides may lead to "iodism" in sensitive individuals, with symptoms including skin rash, headache, and irritation of mucous membranes.[5] Chronic ingestion during pregnancy has been associated with adverse effects on the fetus.[4] The primary target organ for toxicity is the thyroid.[4]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of ammonium iodide.

References

- 1. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 2. Ammonium Iodide CAS 12027-06-4, Ammoniumiodid Price | NCMC [njchm.com]

- 3. Ammonium iodide, 98+% | Fisher Scientific [fishersci.ca]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. samratpharmachem.com [samratpharmachem.com]

The Solubility Profile of Ammonium Iodide: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of ammonium iodide (NH₄I) in aqueous and organic solvents. Intended for researchers, scientists, and professionals in drug development, this document compiles critical solubility data, details experimental methodologies for its determination, and illustrates the key factors influencing this essential chemical property.

Executive Summary

Ammonium iodide is a compound of significant interest in various chemical and pharmaceutical applications. Its solubility is a fundamental parameter that governs its behavior in solution, impacting reaction kinetics, formulation development, and purification processes. This guide offers a centralized resource for quantitative solubility data, standardized experimental protocols, and a conceptual framework for understanding the dissolution of ammonium iodide.

Quantitative Solubility Data

The solubility of ammonium iodide exhibits significant variability with the choice of solvent and temperature. The following tables summarize the available quantitative data to facilitate comparison and application in experimental design.

Solubility in Water

Ammonium iodide is highly soluble in water, and its solubility increases significantly with temperature. This endothermic dissolution process is characteristic of many salts.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| -20 | 136 |

| -10 | 145 |

| 0 | 154.2 |

| 10 | 163.2 |

| 15 | 167.8 |

| 20 | 172.3 |

| 25 | 177[1] |

| 30 | 181.4 |

| 40 | 190.5 |

| 50 | 199.6 |

| 60 | 208.9 |

| 70 | 218.7 |

| 80 | 228.8 |

| 100 | 250.3 |

| 120 | 273.6 |

Solubility in Organic Solvents

The solubility of ammonium iodide in organic solvents is more varied, depending on the polarity and hydrogen bonding capabilities of the solvent.

| Solvent | Temperature (°C) | Solubility |

| Methanol | 25 | 400 mg/mL (40 g/100 mL)[2] |

| Ethanol | 25 | 270 mg/mL (27 g/100 mL)[2] |

| Acetone | Not Specified | Very soluble[3] |

| Glycerol | 25 | 667 mg/mL (66.7 g/100 mL)[2] |

| Liquid Ammonia | 0 | 334.6 g/100 g |

| Liquid Ammonia | 25 | 368.5 g/100 g |

| Diethyl Ether | Not Specified | Slightly soluble[3] |

| Acetic Acid | Not Specified | Sparingly soluble |

| Ethyl Acetate | Not Specified | Insoluble |

Experimental Protocols for Solubility Determination

The following methodologies provide a framework for the accurate and reproducible determination of ammonium iodide solubility. These protocols are synthesized from established methods for ionic compounds.

Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.

Objective: To determine the saturation solubility of ammonium iodide in a given solvent at a specific temperature.

Materials:

-

Ammonium iodide, analytical grade

-

Solvent of interest, HPLC grade or equivalent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Add an excess amount of ammonium iodide to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the supernatant through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the ammonium iodide (a vacuum oven is recommended).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

-

The mass of the dissolved ammonium iodide is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL or other desired units.

Titrimetric Method

This method is suitable for quantifying the iodide ion concentration in a saturated solution.

Objective: To determine the concentration of iodide ions in a saturated solution of ammonium iodide.

Materials:

-

Saturated solution of ammonium iodide, prepared as described in the gravimetric method.

-

Standardized solution of silver nitrate (AgNO₃).

-

Potassium chromate (K₂CrO₄) indicator solution.

-

Burette, pipette, and other standard titration equipment.

Procedure:

-

Prepare a saturated solution of ammonium iodide and filter it as described above.

-

Accurately pipette a known volume of the clear filtrate into an Erlenmeyer flask.

-

Dilute the sample with deionized water to a suitable volume.

-

Add a few drops of potassium chromate indicator to the flask. The solution will turn yellow.

-

Titrate the solution with a standardized silver nitrate solution. The endpoint is reached when the color changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.

-

Record the volume of silver nitrate solution used.

-

Calculate the molar concentration of iodide ions in the filtrate using the stoichiometry of the reaction: Ag⁺(aq) + I⁻(aq) → AgI(s).

-

Convert the molar concentration to solubility in g/100 mL.

Factors Influencing Solubility

The solubility of ammonium iodide is a complex property influenced by several interrelated factors. The following diagram illustrates these logical relationships.

Caption: Logical relationships of factors affecting ammonium iodide solubility.

Conclusion

The data and protocols presented in this technical guide provide a foundational resource for the scientific community working with ammonium iodide. A thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application in research and development. The provided experimental methodologies offer a starting point for laboratories to establish standardized procedures for solubility determination, ensuring data accuracy and comparability.

References

A Technical Guide to the Synthesis and Preparation of High-Purity Ammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methodologies for the synthesis and preparation of high-purity ammonium iodide (NH₄I). Ammonium iodide is a crucial reagent in various chemical applications, including as a catalyst, in organic synthesis, and for the preparation of other iodide compounds.[1][2] In the pharmaceutical industry, it serves as a key intermediate and reagent in the development of novel therapeutics.[3][4] Ensuring high purity is critical to prevent side reactions and ensure the quality and efficacy of the final products.

This document details three primary synthesis routes, complete with comprehensive experimental protocols and quantitative data. The methodologies covered are:

-

Direct Neutralization of Ammonia with Hydroiodic Acid

-

Reductive Amination of Iodine using Hydrazine

-

Double Displacement Reaction with Potassium Iodide and Ammonium Sulfate

Method 1: Direct Neutralization of Ammonia with Hydroiodic Acid

This is a straightforward and widely utilized acid-base neutralization reaction to produce ammonium iodide.[5][6][7] The reaction of ammonia (a weak base) with hydroiodic acid (a strong acid) yields ammonium iodide and water.[6][8]

Reaction: NH₃ + HI → NH₄I[5]

Experimental Protocol

The following protocol is a standard laboratory procedure for this synthesis:

-

Reaction Setup: In a well-ventilated fume hood, equip a glass reactor with a magnetic stirrer, a dropping funnel, and a pH probe.

-

Reactant Preparation: Prepare an aqueous solution of hydroiodic acid (HI) in the reactor. The concentration can be adjusted based on the desired scale.

-

Neutralization: Slowly add a solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH) to the hydroiodic acid solution via the dropping funnel while continuously stirring.[7] Monitor the pH of the reaction mixture.

-

Endpoint Determination: Continue the addition of the ammonia solution until the reaction mixture reaches a neutral or slightly basic pH (pH 7-8).

-

Crystallization: Transfer the resulting ammonium iodide solution to an evaporation dish. Gently heat the solution on a water bath to concentrate it and induce crystallization.

-

Isolation and Drying: Collect the ammonium iodide crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the crystals in a vacuum oven at a temperature of 50-60°C to obtain the final product.[9]

-

Storage: Ammonium iodide is deliquescent and can turn yellow upon exposure to light and air due to the liberation of iodine.[3][10] Store the high-purity product in a tightly sealed, dark container.[10]

Quantitative Data

| Parameter | Value/Range | Reference |

| Purity | Up to 99.999% | [11] |

| Molar Mass | 144.94 g/mol | [5] |

| Density | 2.51 g/cm³ | [5] |

| Melting Point | 551 °C (sublimes) | [5] |

| Solubility in Water | 172 g/100 mL (20 °C) | [5] |

Experimental Workflow Diagram

Caption: Workflow for Direct Neutralization Method.

Method 2: Reductive Amination of Iodine using Hydrazine

This patented method provides a route to high-purity ammonium iodide by reacting iodine with ammonia in the presence of a reducing agent, hydrazine hydrate.[12] This process is advantageous as it utilizes elemental iodine, which can be more cost-effective than hydroiodic acid.[12]

Reaction: 2I₂ + N₂H₄·H₂O + 4NH₃ → 4NH₄I + N₂ + H₂O

Experimental Protocol

The following protocol is based on a patented procedure[12]:

-

Reactant Preparation: In a suitable reactor, add 51.27 g (0.202 mol) of 99% pure iodine to 89.17 g of water.

-

Ammonia Addition: To the iodine-water mixture, add 35.77 g of 25% aqueous ammonia. This creates a mixed solution.

-

Reduction: While stirring, add 6.90 g of 80% hydrazine hydrate to the mixed solution.

-

Reaction: Allow the reaction to proceed for approximately 7.5 minutes.

-

Filtration: Filter the resulting solution to remove any solid byproducts.

-

Crystallization: Transfer the filtrate to an evaporator. Evaporate the solution at a temperature of 82°C under a vacuum of 0.08 MPa until crystals form.

-

Drying: Collect the precipitated crystals and dry them at 55°C for 3 hours to yield the final ammonium iodide product.

Quantitative Data

| Parameter | Value/Range | Reference |

| Purity | 99.32% - 99.37% | [12] |

| Molar Ratio (Iodine:Water) | 2.0 : 2.8-7.1 | [12] |

| Molar Ratio (Ammonia:Iodine) | 4.5-6.0 : 2.0 | [12] |

| Molar Ratio (Hydrazine Hydrate:Iodine) | 1.0-1.2 : 2.0 | [12] |

| Reaction Time | 5 - 10 minutes | [12] |

| Evaporation Temperature | 75 - 90 °C | [12] |

| Drying Temperature | 50 - 60 °C | [12] |

| Drying Time | 2 - 4 hours | [12] |

Experimental Workflow Diagram

Caption: Workflow for Reductive Amination Method.

Method 3: Double Displacement Reaction

This method involves a double displacement reaction between potassium iodide and ammonium sulfate in an aqueous solution.[10] The less soluble potassium sulfate precipitates out, leaving ammonium iodide in the solution.

Reaction: 2KI + (NH₄)₂SO₄ → 2NH₄I + K₂SO₄(s)

Experimental Protocol

The following protocol is adapted from available literature[10]:

-

Solution Preparation: Prepare two separate solutions.

-

Solution A: Dissolve 254 g of potassium iodide (KI) in 125 ml of water.

-

Solution B: Dissolve 100 g of ammonium sulfate ((NH₄)₂SO₄) in 125 ml of boiling water.

-

-

Reaction: Mix Solution A and Solution B.

-

Precipitation: Cool the mixed solution and add 40 ml of alcohol. Allow the mixture to stand for 12 hours to facilitate the precipitation of potassium sulfate (K₂SO₄).

-

Filtration: Filter the mixture to separate the precipitated potassium sulfate.

-

Washing: Wash the potassium sulfate crystals with a 20% dilute alcohol solution to recover any occluded ammonium iodide.

-

Crystallization: Combine the filtrate and the washings. Evaporate the solution, occasionally adding ammonia water containing some alcohol, until crystallization of ammonium iodide begins.

-

Isolation: Collect the ammonium iodide crystals.

-

Purification (Optional): If the crystals are colored, they can be redissolved in distilled water, treated with ammonium sulfide, filtered, and recrystallized by evaporating the filtrate on a steam bath.[10]

Quantitative Data

| Parameter | Value/Range | Reference |

| Reactant Mass (KI) | 254 g | [10] |

| Reactant Mass ((NH₄)₂SO₄) | 100 g | [10] |

| Solvent Volume (Water for KI) | 125 ml | [10] |

| Solvent Volume (Water for (NH₄)₂SO₄) | 125 ml (boiling) | [10] |

| Alcohol Volume for Precipitation | 40 ml | [10] |

| Standing Time for Precipitation | 12 hours | [10] |

Experimental Workflow Diagram

Caption: Workflow for Double Displacement Method.

References

- 1. Ammonium Iodide | CAS#: 12027-06-04 | Iofina [iofina.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. Ammonium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. What Makes Ammonium Iodide an Ideal Release Agent [xrfscientific.com]

- 5. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 6. Ammonium Iodide Formula - Structure, Chemical Formula and Properties [pw.live]

- 7. Ammonium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. you-iggy.com [you-iggy.com]

- 9. Ammonium Iodide CAS 12027-06-4, Ammoniumiodid Price | NCMC [njchm.com]

- 10. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

- 11. Ammonium Iodide, 99.999% Pure, -6 Mesh | Noah Chemicals [store.noahchemicals.com]

- 12. CN104003420B - A kind of preparation method of ammonium iodide - Google Patents [patents.google.com]

Thermal decomposition of ammonium iodide

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodide (NH₄I) is an inorganic salt with applications in various fields, including as a catalyst, in photographic chemicals, and in pharmaceuticals. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium iodide, including its decomposition products, relevant thermodynamic data, and detailed experimental protocols for its characterization.

When heated, ammonium iodide undergoes decomposition, primarily into ammonia (NH₃) and hydrogen iodide (HI) gases.[1][2] Under certain conditions, further reactions can lead to the formation of nitrogen oxides.[3] The decomposition is an equilibrium reaction, and the solid sublimes at 551 °C under atmospheric pressure, while it has a boiling point of 220 °C under vacuum.[3]

Quantitative Data

The following tables summarize the key physical and thermal properties of ammonium iodide.

Table 1: Physical and Chemical Properties of Ammonium Iodide

| Property | Value | Reference |

| Molecular Formula | NH₄I | [4] |

| Molar Mass | 144.94 g/mol | [4] |

| Appearance | White, crystalline solid; can turn yellow/brown on exposure to air and light | [3][4] |

| Density | 2.51 g/cm³ | [4] |

| Melting Point | 551 °C (sublimes) | [3][4] |

| Boiling Point | 235 °C (in vacuum) | [4] |

| Solubility in Water | 155 g/100 mL (0 °C), 172 g/100 mL (20 °C), 250 g/100 mL (100 °C) | [4] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -201 kJ/mol (solid) |

Table 2: Thermal Transition Data for Ammonium Iodide

| Transition | Onset Temperature (K) | Enthalpy of Transformation (kJ/mol) | Analytical Method | Reference |

| Phase Transition (II to I) | 253 | 2.6 ± 0.5 | DSC | [5][6] |

| Decomposition Equilibrium Constant (Kp) at 400 °C (673 K) | 673 | Not Applicable | Equilibrium Measurement | [7][8][9] |

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the primary thermal decomposition pathway of ammonium iodide and a general experimental workflow for its analysis.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for key analytical techniques used to study the thermal decomposition of ammonium iodide.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of ammonium iodide (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition point, for instance, up to 600 °C.

-

-

Data Collection: The instrument records the sample mass as a function of temperature. The resulting TGA curve is a plot of percentage mass loss versus temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve. The stoichiometry of the decomposition can be inferred from the total mass loss. For kinetic analysis, multiple experiments at different heating rates are performed to determine the activation energy.[10]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of ammonium iodide (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A purge gas, typically nitrogen, is used at a flow rate of 20-50 mL/min.

-

Heating Rate: A constant heating rate, similar to that used in TGA (e.g., 10 °C/min), is applied.

-

Temperature Range: The temperature range should encompass the expected phase transitions and decomposition events.

-

-

Data Collection: The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions (like melting or solid-solid transitions) and chemical reactions (decomposition). The enthalpy change (ΔH) for each event is calculated by integrating the peak area.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA experiment is performed as described in section 4.1. The transfer line and the ion source of the mass spectrometer are heated to prevent condensation of the evolved gases.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron ionization (EI) is commonly used.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected decomposition products (e.g., m/z 10-200).

-

-

Data Collection: The mass spectrometer records the ion intensity for different m/z values as a function of temperature or time, synchronized with the TGA data.

-

Data Analysis: The mass spectra corresponding to the mass loss steps in the TGA curve are analyzed to identify the evolved gases. For example, the detection of m/z 17 (NH₃⁺) and 128 (HI⁺) would confirm the primary decomposition products.

In-situ Infrared Spectroscopy (IR)

Objective: To monitor changes in the chemical bonding of the solid sample and identify gaseous products in real-time.

Methodology:

-

Instrument: An infrared spectrometer equipped with a heated, controlled-atmosphere cell (e.g., a diffuse reflectance or attenuated total reflectance (ATR) accessory).

-

Sample Preparation: A small amount of ammonium iodide is placed in the sample holder of the heated cell.

-

Experimental Conditions: The sample is heated under a controlled atmosphere (e.g., nitrogen flow) at a defined heating rate, similar to a TGA experiment.

-

Data Collection: IR spectra are collected at regular intervals as the temperature increases.

-

Data Analysis: Changes in the IR spectrum of the solid phase can indicate the formation of intermediates. The spectra of the evolved gases can be compared with reference libraries to identify the decomposition products. For instance, the appearance of characteristic absorption bands for ammonia and hydrogen iodide in the gas phase would be monitored.

Safety Precautions

The thermal decomposition of ammonium iodide involves the release of toxic and corrosive gases.[3] It is imperative to handle this compound with appropriate safety measures.

-

Ventilation: All experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[1][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1][11]

-

Storage: Store ammonium iodide in a tightly closed container in a cool, dry, and dark place, as it is sensitive to light, air, and moisture.[11][12][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[2]

By following these guidelines and experimental protocols, researchers can safely and accurately characterize the thermal decomposition of ammonium iodide, contributing to a better understanding of its properties and applications.

References

- 1. samratpharmachem.com [samratpharmachem.com]

- 2. xrfscientific.com [xrfscientific.com]

- 3. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Solved Solid ammonium iodide (NH4I) decomposes to NH3 (g) | Chegg.com [chegg.com]

- 9. brainly.com [brainly.com]

- 10. bath.ac.uk [bath.ac.uk]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. astechireland.ie [astechireland.ie]

- 13. carlroth.com:443 [carlroth.com:443]

Ammonium Iodide (NH₄I): A Technical Guide to Its Molecular Weight and Density

This technical guide provides a comprehensive overview of the fundamental physical properties of ammonium iodide (NH₄I), specifically its molecular weight and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document outlines the standard procedures for the calculation and experimental determination of these properties.

Core Physical Properties of Ammonium Iodide

Ammonium iodide is an inorganic compound that appears as a colorless or white crystalline solid.[1][2][3] It is known to be hygroscopic and can become yellow or brown upon exposure to air and light due to the liberation of iodine.[1][3] The compound is readily soluble in water and ethanol.[2][3]

The key physical constants for ammonium iodide are summarized in the table below for quick reference.

| Property | Value | Units | Conditions |

| Molecular Weight | 144.94 | g/mol | |

| Density | 2.51 | g/cm³ | at 20 °C |

| 2.514 | g/cm³ | at 25 °C | |

| 2.56 | g/cm³ | at 20 °C (68 °F) |

Note: Minor variations in reported density values can be attributed to different experimental conditions and purities.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, representing the mass of one mole of the substance. For a known compound like ammonium iodide, this is typically determined by calculation based on its chemical formula.

The molecular weight of ammonium iodide (NH₄I) is calculated by summing the atomic weights of its constituent atoms.[4]

Objective: To calculate the molecular weight of ammonium iodide from its chemical formula.

Materials:

-

Periodic table with standard atomic weights.

-

Chemical formula: NH₄I

Procedure:

-

Identify Constituent Elements: From the chemical formula NH₄I, identify the elements present: Nitrogen (N), Hydrogen (H), and Iodine (I).[4]

-

Determine Atom Count: Count the number of atoms for each element in one molecule:

-

Nitrogen (N): 1 atom

-

Hydrogen (H): 4 atoms

-

Iodine (I): 1 atom[4]

-

-

Find Atomic Weights: Look up the standard atomic weight for each element from a reliable source (e.g., IUPAC periodic table).

-

Atomic weight of N ≈ 14.007 u

-

Atomic weight of H ≈ 1.008 u

-

Atomic weight of I ≈ 126.904 u

-

-

Calculate Total Mass Contribution: Multiply the atom count of each element by its atomic weight.

-

Mass of N = 1 × 14.007 u = 14.007 u

-

Mass of H = 4 × 1.008 u = 4.032 u

-

Mass of I = 1 × 126.904 u = 126.904 u

-

-

Sum for Molecular Weight: Add the total mass contributions to find the molecular weight.

-

Molecular Weight of NH₄I = 14.007 + 4.032 + 126.904 = 144.943 u

-

-

Convert to Molar Mass: The molar mass is numerically equivalent to the molecular weight and is expressed in grams per mole ( g/mol ).

While calculation is standard for known compounds, techniques like mass spectrometry can be used to experimentally determine the mass-to-charge ratio of the constituent ions ([NH₄]⁺ and I⁻), thereby confirming the molecular composition and weight.

The following diagram illustrates the logical relationship for calculating the molecular weight from the compound's elemental components.

Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[7] For solids, a common and effective method for determining density is the liquid displacement technique, based on Archimedes' principle.[8][9]

This protocol details the steps to determine the density of a solid, such as ammonium iodide, which is soluble in water. Therefore, a non-reactive liquid in which it is insoluble must be used as the displacement liquid.

Objective: To determine the density of an ammonium iodide sample using the liquid displacement method.

Materials:

-

Ammonium iodide crystals

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer

-

A displacement liquid in which NH₄I is insoluble (e.g., a saturated solution of NH₄I, or a non-polar solvent like mineral oil or kerosene)

-

Spatula and weighing paper

-

Thermometer

Procedure:

-

Measure the Mass of the Solid:

-

Place a piece of weighing paper on the analytical balance and tare it (zero the reading).

-

Carefully add a sample of ammonium iodide crystals to the weighing paper.

-

Record the mass of the ammonium iodide sample (let's call it m).[10]

-

-

Measure the Initial Volume of the Liquid:

-

Pour the chosen displacement liquid into a graduated cylinder.

-

Read the volume from the bottom of the meniscus and record this as the initial volume (V₁). Ensure the cylinder is on a level surface.[10]

-

-

Measure the Volume of the Solid by Displacement:

-

Carefully slide the weighed ammonium iodide sample into the graduated cylinder containing the liquid. Ensure there is no splashing.

-

Observe the new liquid level. The increase in volume is equal to the volume of the solid sample.[10]

-

Record the new volume as the final volume (V₂).

-

-

Calculate the Volume of the Solid:

-

The volume of the ammonium iodide sample (V) is the difference between the final and initial volumes: V = V₂ - V₁

-

-

Calculate the Density:

-

Use the measured mass and calculated volume to determine the density (ρ) using the formula: ρ = m / V[7]

-

-

Record Temperature: Measure and record the ambient temperature, as density can vary with temperature.

-

Repeatability: Repeat the procedure multiple times to ensure the precision and accuracy of the result, then calculate the average density.

The diagram below outlines the workflow for determining the density of a solid using the liquid displacement method.

References

- 1. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. webqc.org [webqc.org]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

Methodological & Application

Application Notes and Protocols: Ammonium Iodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium iodide (NH₄I) is a versatile and cost-effective reagent that has found significant application in a variety of organic synthesis reactions. Its ability to serve as a source of iodide ions, or to act as a catalyst in situ, makes it a valuable tool for the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for key organic transformations utilizing ammonium iodide, with a focus on methodologies relevant to pharmaceutical and materials science research.

α-Iodination of Ketones

The introduction of an iodine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent functionalization. Ammonium iodide, in conjunction with an oxidant such as Oxone®, offers a mild and efficient method for this reaction.

Application Notes

This method is applicable to a wide range of ketones, including aralkyl ketones, and cyclic and acyclic aliphatic ketones. The reaction generally proceeds with high regioselectivity for the less substituted α-position in unsymmetrical ketones. The use of ammonium iodide avoids the direct handling of corrosive and volatile molecular iodine.

Quantitative Data Summary

| Entry | Substrate | Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | Acetophenone | 0.5 | Reflux | 2-Iodo-1-phenylethanone | 95 |

| 2 | 4'-Methylacetophenone | 0.5 | Reflux | 2-Iodo-1-(p-tolyl)ethanone | 92 |

| 3 | 4'-Methoxyacetophenone | 1.0 | Reflux | 2-Iodo-1-(4-methoxyphenyl)ethanone | 90 |

| 4 | 4'-Chloroacetophenone | 0.5 | Reflux | 1-(4-chlorophenyl)-2-iodoethanone | 94 |

| 5 | Cyclohexanone | 2.0 | RT | 2-Iodocyclohexanone | 85 |

| 6 | 2-Heptanone | 12.0 | RT | 1-Iodoheptan-2-one | 88 |

Experimental Protocol: Synthesis of 2-Iodo-1-phenylethanone

-

To a solution of acetophenone (1.0 mmol) in methanol (5 mL), add ammonium iodide (1.1 mmol) and Oxone® (1.1 mmol).

-

Stir the reaction mixture at reflux temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with saturated sodium thiosulfate solution (10 mL) to remove any unreacted iodine, followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure 2-iodo-1-phenylethanone.

Proposed Reaction Pathway

Caption: Proposed pathway for the α-iodination of ketones.

Synthesis of Flavones from 2'-Hydroxychalcones

Flavones are a class of naturally occurring compounds with a wide range of biological activities. A convenient and eco-friendly method for their synthesis involves the oxidative cyclization of 2'-hydroxychalcones using ammonium iodide as an in-situ source of iodine.[1]

Application Notes

This method is particularly attractive due to its solvent-free conditions and the avoidance of handling toxic and corrosive molecular iodine. The reaction proceeds by heating a mixture of the 2'-hydroxychalcone and a catalytic amount of ammonium iodide in the open air. A variety of substituents on the chalcone rings are well-tolerated.

Quantitative Data Summary

| Entry | 2'-Hydroxychalcone Substituent (R) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | H | 2.0 | 120 | 92 |

| 2 | 4-CH₃ | 2.5 | 120 | 88 |

| 3 | 4-OCH₃ | 3.0 | 120 | 85 |

| 4 | 4-Cl | 2.0 | 120 | 90 |

| 5 | 4-NO₂ | 4.0 | 120 | 75 |

| 6 | 3,4-(OCH₃)₂ | 3.5 | 120 | 82 |

Experimental Protocol: Synthesis of Flavone

-

In a round-bottom flask, place 2'-hydroxychalcone (1.0 mmol) and ammonium iodide (0.1 mmol).

-

Heat the mixture in an oil bath at 120 °C for the specified time, with the flask open to the atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a minimum amount of dichloromethane and purify by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure flavone.

Proposed Reaction Pathway

Caption: Proposed pathway for flavone synthesis.

Synthesis of Substituted Pyridines

Substituted pyridines are prevalent structural motifs in pharmaceuticals and agrochemicals. Ammonium iodide can promote the cyclization of ketones with dimethyl sulfoxide (DMSO) and ammonium acetate to afford a variety of substituted pyridines.[2]

Application Notes

This one-pot synthesis is a convenient method for accessing polysubstituted pyridines.[2] In this reaction, DMSO serves as a one-carbon source for the pyridine ring. The reaction tolerates a range of functional groups on the ketone substrate.

Quantitative Data Summary

| Entry | Ketone | Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | Acetophenone | 12 | 120 | 2-Methyl-6-phenylpyridine | 78 |

| 2 | Propiophenone | 12 | 120 | 2,6-Diphenyl-3-methylpyridine | 75 |

| 3 | 4'-Methylacetophenone | 12 | 120 | 2-Methyl-6-(p-tolyl)pyridine | 82 |

| 4 | 4'-Bromoacetophenone | 12 | 120 | 2-(4-Bromophenyl)-6-methylpyridine | 72 |

| 5 | Cyclohexanone | 12 | 120 | 5,6,7,8-Tetrahydroquinoline | 65 |

Experimental Protocol: Synthesis of 2-Methyl-6-phenylpyridine

-

In a sealed tube, combine acetophenone (1.0 mmol), ammonium iodide (0.2 mmol), ammonium acetate (2.0 mmol), and DMSO (2 mL).

-

Heat the mixture at 120 °C for 12 hours.

-

After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired pyridine.

Logical Workflow Diagram

Caption: Experimental workflow for pyridine synthesis.

Radical-Mediated Tandem Cyclization for Quinolone Synthesis

Ammonium iodide can catalyze a radical-mediated tandem cyclization of aromatic aldehydes, arylamines, and 1,4-dioxane to construct 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives.[1] This three-component reaction allows for the efficient assembly of complex quinoline structures.[1]

Application Notes

This novel approach involves the formation of multiple C-C and C-N bonds in a single step. The reaction proceeds via a radical mechanism, offering an alternative to traditional pericyclic reactions for quinoline synthesis. 1,4-Dioxane serves as a C4/O2 synthon in this transformation.[1]

Quantitative Data Summary

| Entry | Aromatic Aldehyde | Arylamine | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 12 | 120 | 75 |

| 2 | 4-Methylbenzaldehyde | Aniline | 12 | 120 | 80 |

| 3 | 4-Chlorobenzaldehyde | Aniline | 12 | 120 | 72 |

| 4 | Benzaldehyde | 4-Methoxyaniline | 12 | 120 | 78 |

| 5 | Naphthaldehyde | Aniline | 12 | 120 | 68 |

Experimental Protocol: Synthesis of 2-((2-Phenylquinolin-4-yl)oxy)ethan-1-ol

-

To a mixture of benzaldehyde (1.0 mmol) and aniline (1.2 mmol) in 1,4-dioxane (3 mL) in a sealed tube, add ammonium iodide (0.2 mmol).

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to afford the product.

Proposed Radical Cascade Mechanism

Caption: Proposed radical cascade for quinoline synthesis.

References

Protocol for the Iodination of Aromatic Compounds Using Ammonium Iodide

Application Note AN2025-12-17

Introduction